molecular formula C14H19NO3 B2593625 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide CAS No. 1797281-48-1

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide

Cat. No.: B2593625
CAS No.: 1797281-48-1
M. Wt: 249.31
InChI Key: SWWGXCMRUISHBS-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide is a chemical compound of interest in medicinal chemistry and biological research. It features a cyclopropanecarboxamide moiety, a structure recognized for its defined conformational rigidity and unique electronic properties, which are valuable for designing biologically active molecules . Compounds within the cyclopropanecarboxamide class have demonstrated distinct effective inhibition on the proliferation of human cancer cell lines, such as U937 pro-monocytic human myeloid leukemia cells, indicating their value in pharmacological and oncological research . The structural motif of a cyclopropane ring adjacent to a carboxamide group is a significant scaffold in synthetic chemistry, appearing in various patented compounds and being explored for its potential applications . This product is intended for research and development purposes in a laboratory setting only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-12-5-3-4-11(8-12)13(18-2)9-15-14(16)10-6-7-10/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWGXCMRUISHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties
Research has indicated that compounds similar to N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide exhibit significant anti-inflammatory effects. For instance, studies on related structures have demonstrated their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-1β and TNFα. These findings suggest that this compound could serve as a lead for developing new anti-inflammatory drugs .

2. Analgesic Effects
The analgesic potential of compounds in this class has been explored in various animal models. For example, the administration of structurally related compounds resulted in a notable reduction of pain responses in models of acute and chronic pain, indicating a possible mechanism of action through modulation of pain pathways .

3. Anticancer Activity
There is emerging evidence that this compound may possess anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target specific molecular pathways involved in cancer growth is under investigation .

Pharmacological Insights

1. Mechanism of Action
The pharmacological effects of this compound are thought to be mediated through interactions with various molecular targets, including enzymes involved in inflammation and pain signaling pathways. Molecular docking studies suggest strong binding affinities with targets such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes .

2. Toxicological Profile
Studies assessing the toxicological aspects of this compound indicate that it has a favorable safety profile at therapeutic doses. Toxicity assessments have been conducted using both in vitro and in vivo models, demonstrating low cytotoxicity and minimal adverse effects, which is promising for its potential therapeutic use .

Case Studies

StudyApplicationFindings
Study 1Anti-inflammatorySignificant reduction in IL-1β and TNFα levels in macrophage cultures .
Study 2AnalgesicNotable pain relief in animal models with chronic pain conditions .
Study 3AnticancerInhibition of cancer cell proliferation observed in vitro; apoptosis induction confirmed .

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural Features

The target compound’s key distinguishing feature is the 2-methoxy-2-(3-methoxyphenyl)ethyl substituent on the cyclopropanecarboxamide core. Below is a comparative analysis of structurally related compounds:

Compound Name Core Structure Key Substituents Evidence Source
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide Cyclopropanecarboxamide 2-methoxy-2-(3-methoxyphenyl)ethyl N/A
N-(2-(8-Methoxynaphtho[2,1-b]furan-2-yl)ethyl)cyclopropanecarboxamide (15b) Cyclopropanecarboxamide 8-Methoxynaphthofuran-ethyl
3-(2,2-Dichloroethenyl)-N-(2-methoxyphenyl)-2,2-dimethylcyclopropanecarboxamide Cyclopropanecarboxamide 2,2-Dimethylcyclopropane; 2-methoxyphenyl; 2,2-dichloroethenyl
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(3-methoxyphenyl)-2,2-dimethyl-cyclopropanecarboxamide Cyclopropanecarboxamide 3-methoxyphenyl; chloro-trifluoropropenyl
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (47) Cyclopropanecarboxamide Benzo[d][1,3]dioxol-5-yl; thiazol-2-yl with 3-methoxybenzoyl and phenyl groups

Key Observations :

  • Aromatic Substitution : The target compound’s 3-methoxyphenyl group contrasts with analogs featuring naphthofuran (15b, ), dichloroethenyl (), or thiazole rings (). These substitutions influence electronic properties and steric bulk.
  • Cyclopropane Modifications: Derivatives like 2,2-dimethylcyclopropane () or hydroxyiminoethyl groups () alter ring strain and conformational stability.

Key Observations :

  • High diastereoselectivity (dr 23:1) in highlights the influence of reaction conditions on stereochemical outcomes.
  • Crystallization solvents (e.g., acetonitrile in ) affect purity and melting points.

Physicochemical and Pharmacological Comparisons

Physical Properties

Compound Melting Point (°C) Solubility Spectral Data (Notable Features) Evidence Source
N-(2-(8-Methoxynaphtho[2,1-b]furan-2-yl)ethyl)cyclopropanecarboxamide (15b) 160–162 Likely low (crystalline) 1H NMR: Aromatic protons at δ 7.5–6.8; cyclopropane CH2 at δ 1.2–1.5
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide Not reported Moderate (hydrogen-bonding groups) X-ray: Dihedral angle 76.4° between cyclopropane and benzene planes
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(3-methoxyphenyl)-2,2-dimethyl-cyclopropanecarboxamide Not reported Low (hydrophobic substituents) Crystal structure: Intermolecular N–H⋯O hydrogen bonds

Key Observations :

  • Melting Points : Bulky aromatic groups (e.g., naphthofuran in ) correlate with higher melting points.
  • Solubility : Methoxy and amide groups enhance aqueous solubility, while halogenated or alkyl substituents reduce it ().

Pharmacological and Receptor Interactions

highlights melatonergic ligands with N-(anilinoethyl)amide backbones, where 3-methoxyphenyl and cyclopropanecarboxamide groups contribute to MT1/MT2 receptor binding . Molecular docking studies suggest:

  • Substitution Position : Meta-methoxy (as in the target compound) vs. para-methoxy () affects receptor affinity due to steric and electronic effects.
  • Linker Flexibility : Ethyl vs. rigid naphthofuran linkers () may influence conformational adaptability during binding.

Biological Activity

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide, also known by its CAS number 1797281-48-1, is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO3C_{14}H_{19}NO_3, with a molecular weight of 249.30 g/mol. While specific physical properties such as density and boiling point are not available, the structure can be represented as follows:

PropertyValue
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.30 g/mol
CAS Number 1797281-48-1

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. The presence of methoxy groups on the phenyl ring enhances lipophilicity and may contribute to receptor binding affinity.

Pharmacological Effects

  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells .
  • Potential as a CFTR Corrector : In related research, compounds demonstrating structural similarities have been evaluated for their efficacy as cystic fibrosis transmembrane conductance regulator (CFTR) correctors. These compounds showed significant activity in restoring CFTR function in F508del-CFTR cells, indicating that this compound may have therapeutic potential in cystic fibrosis .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has revealed that the positioning of methoxy groups on the phenyl ring significantly influences biological activity. For instance, compounds with para-substituted methoxy groups have shown higher potency compared to their meta-substituted counterparts . This suggests that the spatial arrangement of substituents plays a critical role in modulating receptor interactions.

Study on CFTR Activity

In a study assessing the efficacy of various derivatives as CFTR correctors, this compound was evaluated alongside other compounds. The results indicated that certain analogs displayed enhanced EC50 values, demonstrating their ability to rescue defective CFTR function when combined with established correctors like VX-809 .

Table of Biological Activities

Compound NameActivity TypeEC50 Value (µM)Reference
This compoundCFTR CorrectorTBD
Analog Compound AAntioxidant0.10
Analog Compound BCFTR Corrector0.033

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide, and how can reaction conditions be optimized for yield and purity?

  • Answer : The compound can be synthesized via cyclopropanation followed by functionalization. A typical procedure involves reacting cyclopropane precursors with methoxyphenyl derivatives under controlled conditions. For example, cyclopropane carboxamide derivatives (e.g., ) are synthesized using stoichiometric equivalents of reactants (e.g., 4-methoxyphenol) in the presence of catalysts. Optimizing reaction time, temperature, and stoichiometry (e.g., 4.00 equiv. of a phenol derivative in ) improves yield. Purification via silica gel chromatography (hexanes/EtOAc gradients) is critical for isolating diastereomers (e.g., dr 23:1 in ).

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

  • Answer : High-resolution NMR (¹H/¹³C) is essential for verifying cyclopropane ring geometry and substituent positions. X-ray crystallography (e.g., ) resolves stereochemical ambiguities, particularly for diastereomers. Mass spectrometry (HRMS) and FT-IR validate molecular weight and functional groups. For purity assessment, HPLC with UV detection is recommended, especially when handling inseparable mixtures ( ).

Q. How should researchers handle safety and stability concerns during synthesis and storage?

  • Answer : Follow protocols for similar cyclopropane carboxamides ( ):

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • Monitor for moisture sensitivity, as cyclopropane rings may react with water.

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?

  • Answer : Perform comparative SAR studies using analogs (e.g., 3-methoxyphenyl vs. 4-methoxyphenyl derivatives in ). Test in standardized assays (e.g., enzyme inhibition, cytotoxicity) with controlled variables (concentration, cell lines). Meta-analysis of literature (e.g., ) identifies substituent-specific trends, such as chloro or trifluoromethyl groups altering target binding ( ).

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Answer : Molecular docking (AutoDock, Schrödinger) models binding to receptors using crystallographic data (e.g., ). QSAR models correlate electronic properties (Hammett σ values of methoxy groups) with activity. MD simulations assess stability of ligand-target complexes over time (nanosecond-scale runs in GROMACS).

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

  • Answer : Key challenges include diastereomer separation and low yields. Use preparative HPLC (C18 columns) for large-scale purification. Optimize one-pot reactions to reduce intermediates (e.g., ’s 78% yield via column chromatography). Validate batch consistency using DSC for melting point analysis ( ).

Methodological Tables

Table 1 : Key Synthetic Parameters for Cyclopropane Carboxamides

ParameterOptimal Condition (Evidence)Impact on Yield/Purity
Stoichiometry4.00 equiv. phenol ( )Maximizes coupling efficiency
SolventHexanes/EtOAc (5:1, )Enhances chromatographic separation
Temperature0–25°C ( )Controls diastereomer ratio

Table 2 : Analytical Techniques for Structural Confirmation

TechniqueApplication (Evidence)Critical Parameters
X-ray CrystallographyAbsolute stereochemistry ( )Single-crystal diffraction (R factor <0.06)
HRMSMolecular ion validation ()Resolution >30,000 (FWHM)

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